molecular formula C13H13N3O3 B4933038 {[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile CAS No. 5758-38-3

{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile

Cat. No.: B4933038
CAS No.: 5758-38-3
M. Wt: 259.26 g/mol
InChI Key: WMJPVVICYJWRKE-UHFFFAOYSA-N
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Description

{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. It is an organic compound with the molecular formula C14H14N2O4. This compound is also known as MPDPV or Methylenedioxypyrovalerone, and it belongs to the class of synthetic cathinones.

Mechanism of Action

The mechanism of action of {[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in the stimulant effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate and blood pressure, increased alertness and energy, and decreased appetite. This compound has also been shown to have addictive properties, similar to other drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the advantages of using {[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile in lab experiments is its ability to mimic the effects of other drugs of abuse, such as cocaine and amphetamines. This makes it a useful tool for studying drug addiction and the effects of these drugs on the brain. However, one of the limitations of using this compound is its potential for abuse, which can make it difficult to obtain and use in a laboratory setting.

Future Directions

There are several future directions for research involving {[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile. One area of research could focus on the development of new treatments for drug addiction, using this compound as a model for studying the effects of other drugs of abuse. Another area of research could focus on the development of new synthetic cathinones with similar properties to this compound, which could be used in future studies on drug addiction and the effects of these drugs on the brain.
Conclusion:
In conclusion, this compound is a useful tool for scientific research, particularly in the area of drug addiction. Its unique properties make it a valuable compound for studying the effects of drugs of abuse on the brain. While there are limitations to its use in a laboratory setting, there are also several future directions for research involving this compound, which could lead to new treatments for drug addiction and the development of new synthetic cathinones.

Synthesis Methods

The synthesis of {[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile involves the reaction of pyrrolidinone with 4-methoxyphenylacetonitrile. The reaction takes place in the presence of an acid catalyst and yields the desired compound. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile has been extensively used in scientific research due to its unique properties. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. This compound has been used in studies on drug addiction, as it has been shown to have similar effects to other drugs of abuse.

Properties

IUPAC Name

2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)16-12(17)8-11(13(16)18)15-7-6-14/h2-5,11,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJPVVICYJWRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386609
Record name [1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylamino]-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5758-38-3
Record name [1-(4-Methoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylamino]-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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